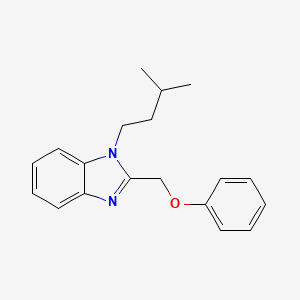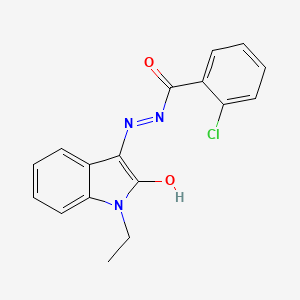![molecular formula C15H18N2O4S2 B5778820 N-[4-(aminosulfonyl)benzyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B5778820.png)
N-[4-(aminosulfonyl)benzyl]-2,4-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(aminosulfonyl)benzyl]-2,4-dimethylbenzenesulfonamide, also known as sulbactam, is a beta-lactamase inhibitor. It is commonly used in combination with antibiotics to enhance their effectiveness against bacterial infections. Sulbactam was first introduced in the 1980s and has since become a widely used drug in the medical field.
Mecanismo De Acción
Sulbactam works by inhibiting the activity of beta-lactamase enzymes produced by bacteria. Beta-lactamase enzymes are responsible for breaking down antibiotics such as penicillin and cephalosporins, rendering them ineffective. By inhibiting beta-lactamase enzymes, N-[4-(aminosulfonyl)benzyl]-2,4-dimethylbenzenesulfonamide enhances the effectiveness of antibiotics against bacterial infections.
Biochemical and Physiological Effects:
Sulbactam has been shown to have minimal toxicity and is generally well-tolerated by patients. It is rapidly absorbed after oral administration and has a half-life of approximately one hour. Sulbactam is primarily excreted in the urine and is not metabolized in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sulbactam is a useful tool in laboratory experiments for studying the effects of beta-lactamase inhibition on bacterial growth. However, its effectiveness may be limited by the specific antibiotic it is used in combination with and the type of bacteria being studied.
Direcciones Futuras
Future research on N-[4-(aminosulfonyl)benzyl]-2,4-dimethylbenzenesulfonamide may focus on its potential use in the treatment of other diseases such as cancer and Alzheimer's disease. Additionally, new synthetic methods for N-[4-(aminosulfonyl)benzyl]-2,4-dimethylbenzenesulfonamide may be developed to improve its effectiveness and reduce its cost of production.
In conclusion, N-[4-(aminosulfonyl)benzyl]-2,4-dimethylbenzenesulfonamide is a beta-lactamase inhibitor commonly used in combination with antibiotics to treat bacterial infections. It has been extensively studied for its antimicrobial properties and has potential applications in the treatment of other diseases. Sulbactam works by inhibiting beta-lactamase enzymes produced by bacteria and has minimal toxicity and is generally well-tolerated by patients. While it has limitations in laboratory experiments, future research may focus on its potential use in the treatment of other diseases and the development of new synthetic methods.
Métodos De Síntesis
Sulbactam is synthesized through a series of chemical reactions. The first step involves the reaction of 4-aminobenzenesulfonic acid with 2,4-dimethylbenzenesulfonyl chloride to form 4-(2,4-dimethylbenzenesulfonamido)benzenesulfonic acid. This intermediate is then reacted with 4-aminobenzylamine in the presence of a coupling agent to form N-[4-(aminosulfonyl)benzyl]-2,4-dimethylbenzenesulfonamide.
Aplicaciones Científicas De Investigación
Sulbactam has been extensively studied for its antimicrobial properties. It is commonly used in combination with antibiotics to treat bacterial infections, particularly those caused by beta-lactamase producing bacteria. Sulbactam has also been studied for its potential use in the treatment of other diseases such as cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
2,4-dimethyl-N-[(4-sulfamoylphenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S2/c1-11-3-8-15(12(2)9-11)23(20,21)17-10-13-4-6-14(7-5-13)22(16,18)19/h3-9,17H,10H2,1-2H3,(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASFILPODCUTFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-(4-sulfamoylbenzyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]ethanesulfonamide](/img/structure/B5778737.png)
![1-(2-adamantyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}piperazine](/img/structure/B5778752.png)
![N'-[(4-methylphenyl)sulfonyl]-2-phenoxyacetohydrazide](/img/structure/B5778755.png)

![N-(2,5-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5778764.png)

![N-(2,3-dimethylphenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5778785.png)
![5-[(3,4-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5778792.png)

![2-hydroxy-5-{[(phenylthio)acetyl]amino}benzoic acid](/img/structure/B5778834.png)
![2-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5778835.png)


